![molecular formula C18H16N6OS2 B2718245 N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226431-56-6](/img/structure/B2718245.png)

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

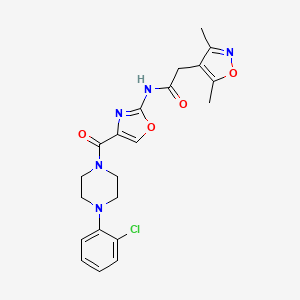

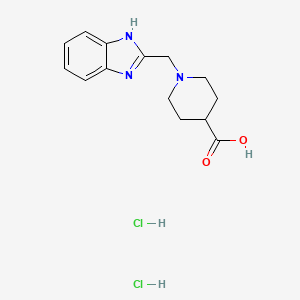

The compound appears to contain several notable substructures, including a benzothiazole, a thiazole, and a pyrimidine ring. Benzothiazoles are heterocyclic aromatic compounds and are part of many pharmaceuticals and dyes. Thiazoles are also a type of heterocyclic compound and are found in many drugs, including some antifungal, antibacterial, and antiviral medications. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole, thiazole, and pyrimidine rings are all aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized across the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence and position of any functional groups, and the overall charge distribution would all play a role .科学的研究の応用

Synthesis Applications

Synthetic Routes and Building Blocks : The compound has been utilized as a key intermediate in the synthesis of complex heterocyclic structures. For instance, Janardhan et al. (2014) highlighted its use in generating fused thiazolo[3,2-a]pyrimidinones, employing N-aryl-2-chloroacetamides as electrophilic components. This approach facilitated the formation of ring-annulated products with confirmed structures through analytical and spectral studies, including X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Chemical Stability and Modifications : Research on the structural modifications of related benzothiazole derivatives revealed efforts to enhance metabolic stability, as noted by Stec et al. (2011). They explored various heterocyclic analogs to mitigate metabolic deacetylation, identifying alternatives that retained in vitro potency and in vivo efficacy with minimal deacetylated metabolites, demonstrating the importance of structural optimization in medicinal chemistry (Stec et al., 2011).

Pharmaceutical Research

Antitumor Potential : The antitumor activities of benzothiazole derivatives, including structures analogous to the compound , have been assessed against various human tumor cell lines. Yurttaş et al. (2015) synthesized derivatives and evaluated their antitumor efficacy, identifying specific compounds with considerable activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Activities : Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial effectiveness against pathogenic bacteria and Candida species. The study highlighted the influence of structural variations on antimicrobial potency, particularly against fungal pathogens (Mokhtari & Pourabdollah, 2013).

Photophysical Properties

Crystallographic Insights : Balijapalli et al. (2017) provided a detailed examination of the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals. The study elucidated the role of hydrogen bonding in the assembly of molecules and the impact of various substituents on the benzothiazole moiety, revealing insights into the structural characteristics that influence photophysical behaviors (Balijapalli et al., 2017).

作用機序

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been shown to exhibit antibacterial activity .

Mode of Action

The exact mode of action of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide It’s worth noting that similar compounds have been found to exhibit promising activity against staphylococcus aureus .

Biochemical Pathways

The specific biochemical pathways affected by N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

The ADME properties and bioavailability of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been reported to show a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been found to exhibit bactericidal activity against staphylococcus aureus .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS2/c1-10-7-11(2)20-16(19-10)24-17-21-12(9-26-17)8-15(25)23-18-22-13-5-3-4-6-14(13)27-18/h3-7,9H,8H2,1-2H3,(H,22,23,25)(H,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIKCPIBMMSXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)

![1-Cyclopentyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2718175.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)